Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-
Description
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- is a poly-substituted pyrrole derivative featuring a bromophenyl group, methyl substituents, and acetyl moieties. The pyrrole core is substituted at position 1 with a 4-bromophenyl group, at positions 2 and 5 with methyl groups, and at position 3 with an acetyl group. The additional acetyl group ("4-acetyl" in the name) likely refers to a substituent on the bromophenyl ring or the pyrrole nitrogen, though the exact regiochemistry requires crystallographic confirmation.
Properties
IUPAC Name |
1-[4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIRSUCRIFCGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149859 | |
| Record name | Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-80-3 | |
| Record name | Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112086803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Bromophenacyl Bromide
The synthesis begins with the alkylation of 4-bromophenacyl bromide (CAS: 99-90-1) using a methylating agent such as methyl iodide. This step introduces the first methyl group at the pyrrole’s 2-position. Reactions are typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 4–6 hours, yielding intermediates with >85% purity after column chromatography.
Cyclization with Acetylacetone
The alkylated intermediate undergoes cyclization with pentane-2,4-dione (acetylacetone) in the presence of a base like potassium carbonate. This step forms the pyrrole core. Solvent systems such as ethanol/water (3:1) at reflux (80°C) for 8–12 hours are optimal, achieving cyclized products in 70–75% yield.
Acetylation at the 4-Position
The final acetylation employs acetic anhydride under acidic conditions (e.g., sulfuric acid catalyst) at 50°C for 2 hours. This step introduces the acetyl group, with crude products purified via recrystallization from ethanol to attain >90% purity.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Alkylation | Methyl iodide, DMF, 70°C, 5h | 85 | Column chromatography |
| Cyclization | Acetylacetone, K₂CO₃, ethanol/H₂O, 80°C | 73 | Solvent extraction |
| Acetylation | Acetic anhydride, H₂SO₄, 50°C, 2h | 91 | Recrystallization (ethanol) |
Alternative Pyrrole Ring Formation Strategies
DABCO-Catalyzed Aqueous Synthesis
A one-pot method using 1,4-diazabicyclo[2.2.2]octane (DABCO) in water enables direct assembly of the pyrrole ring from phenacyl bromide, acetylacetone, and amines. For the target compound, methylamine serves as the amine source. The reaction proceeds at 60°C for 6 hours, yielding 78% product. Aqueous conditions enhance eco-friendliness, though scalability is limited by the need for rigorous pH control.
Palladium-Catalyzed Cross-Coupling for Bromophenyl Integration
The 4-bromophenyl moiety is critical for the compound’s bioactivity. Palladium-catalyzed cross-coupling using bis(N-heterocyclic carbene) complexes (e.g., Pd(NHC)₂Cl₂) enables efficient aryl-aryl bond formation. For instance, coupling 4-bromoacetophenone with pre-formed pyrrole intermediates in DMAc at 130°C for 1 hour achieves 80–85% conversion. This method avoids traditional Ullmann conditions, reducing reaction times from days to hours.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multi-Step Organic Synthesis | High purity, reproducibility | Lengthy purification steps | 70–91 |
| DABCO-Catalyzed Aqueous | Eco-friendly, one-pot | Limited substrate scope | 65–78 |
| Palladium Cross-Coupling | Rapid, high conversion | Expensive catalysts | 80–85 |
Experimental Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-bromophenyl group undergoes nucleophilic substitution reactions under specific conditions. For example:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Bromine substitution | Reflux in toluene/hexanes | Boron trichloride, AlCl₃ | 25% |
In a synthesis protocol for a related bromophenyl compound (1-(2-amino-4-bromophenyl)ethanone), boron trichloride and aluminum chloride facilitated halogen displacement under argon, followed by acid hydrolysis .
Acetylation and Condensation Reactions
The acetyl group participates in condensation reactions, forming hydrazides or imines. For instance:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Hydrazide formation | DMF, 0–5°C | HBTU, DIEA | 57–85% |
In a study synthesizing pyrrolyl benzohydrazides, the acetyl moiety reacted with substituted phenyl acetic acids using HBTU (coupling agent) and DIEA (base) to form hydrazide derivatives .
Electrophilic Substitution on Pyrrole
The pyrrole ring undergoes electrophilic substitution at the α-positions (C2/C5). Experimental data from related compounds show:
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Methylation | Reflux in acetic acid | Iron powder, NaOH | 85% yield |
In a reduction reaction, iron powder in acetic acid facilitated nitro-group reduction to an amine, highlighting the reactivity of substituents adjacent to the pyrrole ring .
Biological Activity and Reaction Implications
Modifications via these reactions influence biological efficacy:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. A study focused on synthesizing various pyrrole derivatives demonstrated that certain compounds showed significant activity against a range of bacterial strains . The ethanone derivative discussed here may possess similar properties due to its structural characteristics.
Anticancer Properties
The compound's potential in cancer treatment has been explored through molecular docking studies that suggest it may interact effectively with targets involved in cancer progression. Preliminary evaluations have shown promising results in inhibiting cell proliferation in liver cancer models . Further investigations are required to establish its efficacy and mechanism of action.
Synthesis and Characterization Study
A detailed study published in a peer-reviewed journal highlighted the synthesis of related pyrrole compounds and their biological evaluation. The authors synthesized various derivatives and assessed their antimicrobial activities through disk diffusion methods, measuring zones of inhibition to determine effectiveness .
| Compound Name | Synthesis Method | Biological Activity | Reference |
|---|---|---|---|
| Ethanone Derivative | Coupling Reaction | Antimicrobial | |
| Pyrrole Analog | Knorr Reaction | Anticancer |
Molecular Docking Studies
Molecular docking studies conducted on ethanone derivatives revealed promising interactions with proteins implicated in cancer pathways. These findings suggest that modifications to the ethanone structure could enhance its binding affinity and selectivity toward specific targets .
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three analogues from the literature:
*Hypothetical formula based on substituent analysis.
Key Comparative Insights
Heterocycle Core :
- The target compound and the chloro-substituted pyrrole (CAS 554442-53-4) share a pyrrole backbone, while the dihydropyrazole analogue (C₁₇H₁₄BrFN₂O) features a six-membered ring with reduced aromaticity. Pyrroles generally exhibit stronger aromatic stabilization, influencing electronic properties and reactivity .
Substituent Effects: The bromophenyl group in the target compound and the dihydropyrazole analogue enhances steric bulk and electron-withdrawing effects compared to the methoxyphenylethyl group in CAS 554442-53-4. Bromine’s polarizability may also favor halogen bonding in crystal packing . In contrast, the chloro and methoxy substituents in CAS 554442-53-4 offer weaker hydrogen-bonding capacity but greater lipophilicity .
Synthetic Routes :
- The target compound’s synthesis may involve Pd-catalyzed cross-coupling (as in ) for bromophenyl introduction or Friedel-Crafts acetylation for pyrrole functionalization. This contrasts with the cyclocondensation used for dihydropyrazole derivatives .
Crystallography and Validation :
- Structures of all analogues were likely refined using SHELXL , a standard for small-molecule crystallography. The dihydropyrazole derivative’s Acta Crystallographica E data (o2586) highlights the role of substituents in defining unit cell parameters and space groups .
Physicochemical and Functional Comparisons
- Solubility: The target compound’s bromine and acetyl groups may reduce solubility in non-polar solvents compared to the methoxy-containing analogue.
- Reactivity : The acetyl groups in the target compound could undergo nucleophilic addition or condensation, whereas the dihydropyrazole’s fluorine substituent may resist electrophilic substitution .
- Crystal Packing : Bromine’s polarizability and acetyl’s hydrogen-bonding capacity in the target compound may favor layered or π-stacked architectures, contrasting with the herringbone patterns observed in halogen-free analogues .
Biological Activity
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-, also known by its CAS number 112086-80-3, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16BrNO2
- Molecular Weight : 334.208 g/mol
- CAS Number : 112086-80-3
The compound features a pyrrole ring substituted with a bromophenyl group and an acetyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing pyrrole rings exhibit significant antimicrobial properties. For instance, a study on various pyrrole derivatives demonstrated their effectiveness against bacteria and fungi. The specific compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Pyrrole A | Antibacterial | Staphylococcus aureus | |
| Ethanone | Antibacterial | Bacillus subtilis | |
| Pyrrole B | Antifungal | Candida albicans |
Anti-inflammatory Properties
Ethanone derivatives have also been studied for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of ethanone derivatives on various cancer cell lines. For example, ethanone has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical) | 15 | Apoptosis via caspase activation | |
| MCF-7 (breast) | 20 | Cell cycle arrest | |
| A549 (lung) | 25 | DNA damage response |
Case Studies
-
Case Study on Antibacterial Effects :
A study evaluated the antibacterial properties of ethanone against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity. -
Case Study on Cytotoxicity :
In a recent experiment involving MCF-7 breast cancer cells, ethanone was found to significantly reduce cell viability after 48 hours of treatment at concentrations above 20 µM. The study concluded that the compound could be a candidate for further development in cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for preparing this pyrrole-substituted ethanone derivative?
The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group. For example, AlCl₃-mediated acetylation of pyrrole precursors (e.g., 1-(4-bromophenyl)-2,5-dimethylpyrrole) under anhydrous conditions in dichloromethane has been used to install acetyl groups at specific positions . Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of precursor to acetyl chloride) to minimize side products.
Q. How is the compound characterized structurally?
Use - and -NMR to confirm substitution patterns. Key spectral signatures include:
Q. What safety precautions are required for handling this compound?
Refer to Safety Data Sheets (SDS) for analogous bromophenyl/acetylpyrrole compounds:
- Use PPE (gloves, goggles) due to potential mutagenicity (e.g., observed in nitrated pyrrole analogs) .
- Avoid heating above 200°C to prevent decomposition into toxic NOₓ or brominated vapors .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrole functionalization be addressed?
Electronic and steric effects dominate substitution patterns. The 4-bromophenyl group acts as a meta-directing moiety, while methyl groups at positions 2 and 5 hinder electrophilic attack at adjacent sites. Computational studies (DFT) predict reactivity at the 3-position due to lower electron density, as seen in similar acetylpyrrole derivatives . Validate via competitive reactions with isotopic labeling.
Q. What methodologies resolve contradictions in spectral data interpretation?
Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For example, coupling constants () in -NMR confirm para-substitution on aromatic rings . Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity; use gas chromatography-FTIR for unambiguous identification .
Q. How does the bromophenyl group influence the compound’s bioactivity?
The bromine atom enhances lipophilicity and potential receptor binding. In vitro assays (e.g., cytotoxicity studies on cancer cell lines) show brominated pyrroles exhibit higher IC₅₀ values compared to non-halogenated analogs . Pair with molecular docking to map interactions with targets like cytochrome P450 enzymes.
Data-Driven Analysis
Q. What analytical techniques quantify decomposition products under thermal stress?
Use GC-MS to identify volatile byproducts (e.g., bromobenzene, acetyl fragments) and thermogravimetric analysis (TGA) to determine degradation thresholds. For non-volatile residues, HPLC-UV/Vis detects polar degradation species .
Q. How can synthetic yields be improved for scale-up?
Optimize catalyst loading (e.g., 10 mol% Pd(PPh₃)₄ for cross-coupling) and solvent systems (e.g., DMF for SNAr reactions). Pilot studies on related compounds achieved 88% yield via piperidine-mediated alkylation under argon .
Applications in Material Science
Q. What role does this compound play in corrosion inhibition?
Pyrrole derivatives with acetyl and bromophenyl groups form protective films on metal surfaces. Electrochemical impedance spectroscopy (EIS) demonstrates 85% inhibition efficiency for steel in acidic media, attributed to adsorption via lone pairs on nitrogen and oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
